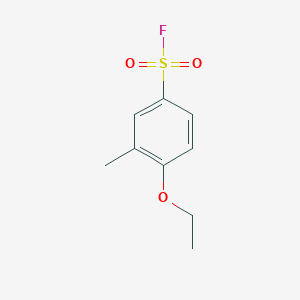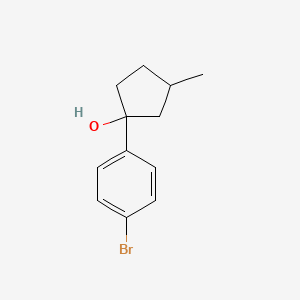![molecular formula C10H15NO2 B15257848 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B15257848.png)
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage, which connects two rings through a single atom. The molecular formula of this compound is C11H17NO2, and it has a molecular weight of 195.26 g/mol. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane-2-carbonitrile: This compound has a similar spirocyclic structure but lacks the propan-2-yl group.
5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile: This compound is closely related but differs in the oxygen atom’s position within the spirocyclic structure.
Uniqueness
5-(Propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of both a nitrile group and a propan-2-yl group. These features contribute to its distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c1-7(2)8-5-10(3-4-12-8)9(6-11)13-10/h7-9H,3-5H2,1-2H3 |
InChI Key |
ULBGJNBGJRPVIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2(CCO1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Trifluoromethyl)piperidin-3-yl]ethan-1-ol](/img/structure/B15257772.png)
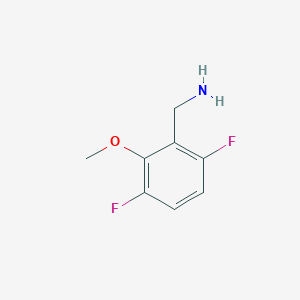
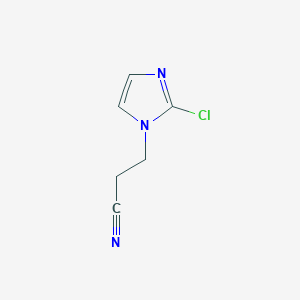
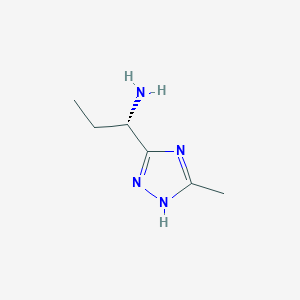

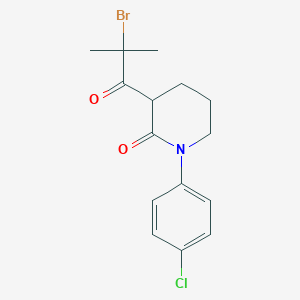
![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde](/img/structure/B15257807.png)
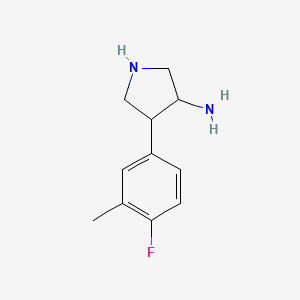
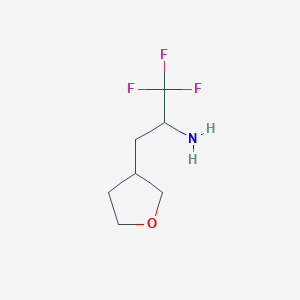
![4-[(4-Propylphenyl)amino]butanoic acid](/img/structure/B15257830.png)

